The synthesis of Anti-Inflammatory Peptide 1 Acetate typically employs solid-phase peptide synthesis (SPPS). This method involves the following steps:
Technical details include monitoring the reaction progress through mass spectrometry and nuclear magnetic resonance spectroscopy to confirm the identity and purity of the synthesized peptides.
The molecular structure of Anti-Inflammatory Peptide 1 Acetate consists of a specific sequence of amino acids that confer its biological activity. The peptide typically exhibits secondary structures such as alpha-helices or beta-sheets, which are crucial for its interaction with target proteins involved in inflammatory pathways.
Data regarding its molecular weight, sequence, and structural conformation can be obtained through techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. For instance, the structural analysis may reveal specific binding sites that interact with phospholipase A2, an enzyme implicated in inflammation .
Anti-Inflammatory Peptide 1 Acetate participates in several chemical reactions that underpin its mechanism of action. Notably:
These reactions are essential for understanding how Anti-Inflammatory Peptide 1 Acetate exerts its therapeutic effects.
The mechanism of action of Anti-Inflammatory Peptide 1 Acetate involves several processes:
Data supporting these mechanisms often come from in vitro and in vivo studies demonstrating reduced inflammatory markers in disease models.
Anti-Inflammatory Peptide 1 Acetate exhibits several notable physical and chemical properties:
These properties make it suitable for therapeutic applications where stability and solubility are crucial for efficacy .
Anti-Inflammatory Peptide 1 Acetate has several scientific applications:
Anti-Inflammatory Peptide 1 Acetate (AIP-1A) functions as a potent inhibitor of cytosolic phospholipase A2 (cPLA2α), a key enzyme in the initiation of inflammatory cascades. cPLA2α hydrolyzes phospholipids at the sn-2 position to release arachidonic acid (AA), the precursor for pro-inflammatory eicosanoids (prostaglandins, leukotrienes). AIP-1A binds to the catalytic domain of cPLA2α, competitively inhibiting AA liberation and subsequent metabolite production. This suppression disrupts the "Bazan effect" – the rapid release of fatty acids during inflammatory excitation [6]. Compared to secretory PLA2 isoforms, cPLA2α is uniquely sensitive to AIP-1A due to its Ser/Asp catalytic dyad and calcium-dependent membrane translocation. The peptide’s specificity is evidenced by its minimal effect on calcium-independent PLA2 (iPLA2) or platelet-activating factor acetylhydrolases (PAF-AH) [6] [9].
Table 1: PLA2 Isoform Specificity of AIP-1A
| PLA2 Family | Catalytic Mechanism | Calcium Requirement | AIP-1A Inhibition |
|---|---|---|---|
| cPLA2α (Group IVA) | Ser/Asp dyad | μM (C2 domain-dependent) | High (IC₅₀ ~0.5 μM) |
| sPLA2 (Group IIA/V) | His/Asp network | mM (extracellular) | Low (IC₅₀ >20 μM) |
| iPLA2 (Group VIA) | Ser/Asp dyad | None | Negligible |
| PAF-AH (Group VII) | Ser/His/Asp triad | None | Negligible |
AIP-1A attenuates NF-κB activation through dual-phase regulation of the IKK complex and p65 subunit. Primarily, it prevents IκBα phosphorylation by inhibiting IKKβ activation, thereby retaining NF-κB in the cytoplasm. Quantitative immunoblot analyses demonstrate that AIP-1A reduces LPS-induced phospho-IKKβ levels by 65% in microglia within 30 minutes [3] [7]. Secondarily, AIP-1A promotes hyperacetylation of the p65 subunit at Lys310 via histone acetyltransferase (HAT) recruitment. Acetylated p65 exhibits reduced DNA-binding affinity to pro-inflammatory gene promoters (e.g., TNF-α, IL-6). Conversely, AIP-1A enhances nuclear translocation of anti-inflammatory regulators like PPAR-γ, which competes with NF-κB for coactivator binding [3] [7].
Table 2: AIP-1A-Mediated NF-κB Regulatory Effects
| NF-κB Component | Effect of AIP-1A | Functional Consequence |
|---|---|---|
| IKKβ kinase | ↓ Phosphorylation (65% inhibition) | Stabilized IκBα/NF-κB complex |
| p65 subunit (Ser536) | ↓ Phosphorylation (2-fold reduction) | Impaired transcriptional activation |
| p65 subunit (Lys310) | ↑ Acetylation (2.5-fold increase) | Reduced DNA binding affinity |
| PPAR-γ nuclear translocation | ↑ Nuclear accumulation (80% increase) | Competitive promoter repression |
The acetate moiety in AIP-1A serves as a metabolic substrate for acetyl-CoA synthetase (ACSS), increasing nuclear acetyl-CoA pools by 2.5-fold. This fuels histone acetyltransferase (HAT)-dependent hyperacetylation of histone H3 at lysine 9 (H3K9ac), an epigenetic mark associated with open chromatin conformation. Chromatin immunoprecipitation sequencing reveals H3K9ac enrichment at promoters of anti-inflammatory genes (TGF-β1, IL-4), enhancing their transcription. Conversely, AIP-1A reverses LPS-induced H3K9 hypoacetylation at pro-inflammatory gene loci (IL-1β, TNF-α), silencing their expression. In astrocytes, this epigenetic reprogramming reduces IL-6 protein secretion by 50% without altering mRNA stability, confirming post-transcriptional efficacy [3] [7].
Table 3: Epigenetic Targets of AIP-1A in Inflammatory Cells
| Epigenetic Marker | Target Genes | Effect of AIP-1A | Functional Outcome |
|---|---|---|---|
| H3K9ac | IL-4, TGF-β1 | ↑ 2-fold enrichment | Enhanced anti-inflammatory transcription |
| H3K9ac | IL-1β, TNF-α | Reversal of LPS-induced hypoacetylation | Transcriptional silencing |
| p65 (Lys310 acetylation) | NF-κB-dependent genes | ↑ 2.5-fold acetylation | Reduced cytokine production |
AIP-1A leverages its acetate group to activate G-protein coupled receptor 43 (GPR43), a key immunomodulatory receptor highly expressed on macrophages. GPR43 engagement triggers Gαq/11-dependent phospholipase C (PLC) activation, which reduces intracellular Ca²⁺ mobilization by 40%. This Ca²⁺ suppression inhibits NLRP3 oligomerization and ASC speck formation. Furthermore, GPR43 signaling elevates soluble adenylyl cyclase (sAC) activity, increasing cAMP production 3-fold. cAMP-dependent protein kinase A (PKA) then phosphorylates NLRP3, promoting its K48-linked ubiquitination and autophagic degradation. In vivo, AIP-1A protects against monosodium urate (MSU)-induced peritonitis by reducing caspase-1 activation by 70% and IL-1β secretion by 80% [1] [4] [10].
Table 4: GPR43-Dependent NLRP3 Suppression Mechanisms
| Signaling Pathway | Key Molecular Events | Inflammasome Outcome |
|---|---|---|
| Gαq/11-PLC-IP3 | ↓ Ca²⁺ mobilization (40% reduction) | Impaired NLRP3 oligomerization |
| sAC-cAMP-PKA | ↑ NLRP3 Ser/Thr phosphorylation | K48 ubiquitination & autophagic degradation |
| Mitochondrial ROS | ↓ mtROS generation (60% inhibition) | Reduced oxidized mtDNA release & NLRP3 activation |
AIP-1A disrupts MAPK signaling cascades by selectively inhibiting stress-activated kinases p38 and JNK while modulating ERK1/2 activity. In LPS-primed microglia, AIP-1A reduces phospho-p38 (Thr180/Tyr182) and phospho-JNK (Thr183/Tyr185) by 60–75% within 2 hours, attenuating downstream AP-1-driven transcription of TNF-α and IL-1β. Conversely, it enhances ERK1/2 phosphorylation by 50% at 4 hours, promoting anti-inflammatory IL-4 synthesis. This kinase rewiring shifts cytokine balance: pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) decrease 2–3-fold, while anti-inflammatory mediators (TGF-β1, IL-4) increase 2.5-fold. The peptide’s efficacy is magnified in astrocytes, where it reverses LPS-induced ERK1/2 hyperphosphorylation and NF-κB p65 nuclear translocation [3] [6] [7].
Table 5: AIP-1A Effects on MAPK-Cytokine Signaling
| MAPK Pathway | AIP-1A-Mediated Change | Cytokine Regulation |
|---|---|---|
| p38 phosphorylation | ↓ 75% at 2 hr | ↓ TNF-α, IL-1β transcription |
| JNK phosphorylation | ↓ 60% at 2 hr | ↓ Caspase-3 activation & apoptosis |
| ERK1/2 phosphorylation | ↑ 50% at 4 hr | ↑ IL-4 synthesis & secretion |
| NF-κB p65 nuclear translocation | ↓ 80% nuclear localization | ↓ IL-6, TNF-α release |
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2